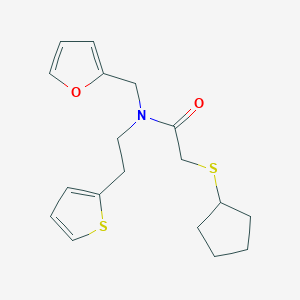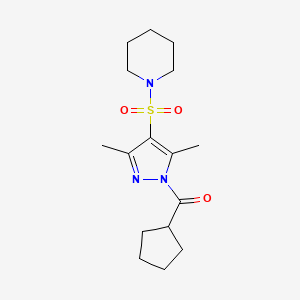
cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the product. Common methods include substitution reactions, addition reactions, elimination reactions, and rearrangement reactions .Molecular Structure Analysis
The molecular structure of an organic compound can be analyzed using various spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy can provide information about the types of atoms in the molecule and their connectivity. Infrared (IR) spectroscopy can identify functional groups, and X-ray crystallography can determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
The reactivity of an organic compound is largely determined by its functional groups. For example, alcohols can undergo dehydration to form alkenes, while carboxylic acids can react with alcohols to form esters. The mechanisms of these reactions often involve the movement of electrons from one atom or group to another .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, density, and refractive index. These properties can be measured experimentally and are often used to identify and characterize the compound .Applications De Recherche Scientifique
Synthesis and Structural Analysis
Cyclopentyl(3,5-dimethyl-4-(piperidin-1-ylsulfonyl)-1H-pyrazol-1-yl)methanone and its derivatives are significant in heterocyclic chemistry due to their extensive use in organic synthesis, showcasing a wide range of biological and pharmacological activities. These compounds are synthesized through cyclocondensation of 1,3-dicarbonyl with hydrazine derivatives, utilizing a simple and rapid approach to obtain substituted pyrazoles. Their structures are elucidated through spectral analysis (1H NMR, 13C NMR) and further confirmed by X-ray diffraction studies, revealing configurations such as chair conformation for piperidine rings and distorted tetrahedral geometry around sulfur atoms. These structural insights are crucial for understanding the compound's reactivity and potential biological interactions (Golea Lynda, 2021) (C. S. Karthik et al., 2021).
Biological and Pharmacological Activities
The derivatives of this compound have been evaluated for their antibacterial, antioxidant, and anticancer activities. These compounds exhibit moderate antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antioxidant activities assessed using DPPH radical scavenging method. Moreover, they have shown potential as anticancer agents, with certain derivatives exhibiting higher anticancer activity than reference drugs in in vitro studies. This highlights the compound's versatility and potential in developing new therapeutic agents (Golea Lynda, 2021) (H. Hafez et al., 2016).
Antimicrobial and Antifungal Efficacy
Studies on novel quinoline derivatives bearing pyrazoline and pyridine analogues, including those related to this compound, have demonstrated significant antimicrobial and antifungal effects. These effects were potent against various strains of bacteria and fungi, with certain derivatives showing most potent antibacterial activity, indicating the compound's potential in addressing antibiotic resistance and developing new antimicrobial agents (N. Desai, B. Patel, B. Dave, 2016).
Synthesis of Multifunctional Derivatives
The exploration of synthetic multifunctional amides, including derivatives of this compound, has opened new avenues for therapeutic agents against Alzheimer's disease. These compounds exhibit moderate enzyme inhibitory potentials, mild cytotoxicity, and promising antimycobacterial and antifungal activity, indicating their potential in drug development for neurodegenerative diseases and infections (Mubashir Hassan et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
cyclopentyl-(3,5-dimethyl-4-piperidin-1-ylsulfonylpyrazol-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12-15(23(21,22)18-10-6-3-7-11-18)13(2)19(17-12)16(20)14-8-4-5-9-14/h14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCIUGLBPQYCSPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2CCCC2)C)S(=O)(=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2-(1H-benzo[d]imidazol-2(3H)-ylidene)-2-cyanoacetyl)-N,N-dibutylbenzenesulfonamide](/img/no-structure.png)
![Methyl 4-(3,4-dimethoxyphenyl)-6-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2862035.png)
![[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-cyclohex-3-en-1-ylmethanone](/img/structure/B2862037.png)
![2-(2-Methoxyphenoxy)-N-[(1-morpholin-4-ylcyclobutyl)methyl]acetamide](/img/structure/B2862038.png)
![2-((3-methylenepiperidin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2862039.png)
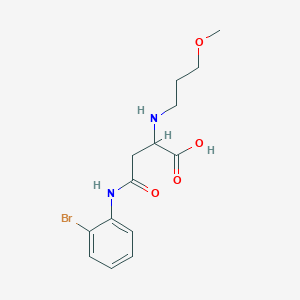
![Ethyl 5-[(2-chlorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2862041.png)
![tert-Butyl 6-methoxy-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B2862044.png)
![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B2862046.png)
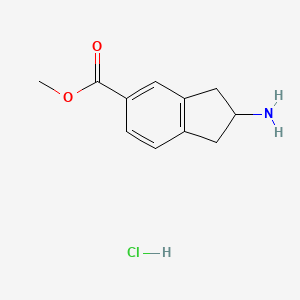
![2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2862048.png)
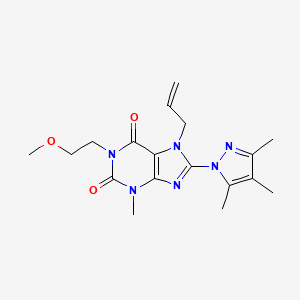
![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2862051.png)
